molecular formula C10H11NO2 B12440942 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline

Cat. No.: B12440942
M. Wt: 177.20 g/mol
InChI Key: GZADRBHFCRKSCR-UHFFFAOYSA-N
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Description

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline is a heterocyclic compound that features a fused dioxolo ring with an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with dioxolane compounds in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-2H,6H,7H,8H,9H-[1,3]dioxolo[4,5-h]isoquinoline
  • 7-methyl-2H,6H,7H,8H,9H-[1,3]dioxolo[4,5-h]isoquinoline

Uniqueness

2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-f]isoquinoline

InChI

InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-2,11H,3-6H2

InChI Key

GZADRBHFCRKSCR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(C=C2)OCO3

Origin of Product

United States

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